molecular formula C19H14ClF3N2O2 B2543689 (2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-ethoxyphenyl)prop-2-enamide CAS No. 465510-55-8

(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-ethoxyphenyl)prop-2-enamide

Cat. No.: B2543689
CAS No.: 465510-55-8
M. Wt: 394.78
InChI Key: UGLGHIFGXUTUNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-ethoxyphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C19H14ClF3N2O2 and its molecular weight is 394.78. The purity is usually 95%.
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Scientific Research Applications

Biological Activity and Molecular Interaction

Research has been conducted on various analogs and derivatives similar to "(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-ethoxyphenyl)prop-2-enamide" to evaluate their biological activities, particularly focusing on anti-inflammatory, antibacterial, and anticonvulsant properties. For instance, a study investigated the anti-inflammatory potential of N-arylcinnamamide derivatives, indicating that certain modifications in the chemical structure could enhance the inhibitory effect on the NF-κB activation pathway, suggesting a promising route for the development of new anti-inflammatory agents (Hošek et al., 2019). Another study on chlorinated N-arylcinnamamides demonstrated significant antibacterial efficacy, highlighting the potential for developing novel antimicrobial agents (Strharsky et al., 2022).

Materials Science and Polymer Development

The compound's derivatives have also been explored in materials science, particularly in the synthesis of polymers with potential applications in corrosion inhibition and as components of advanced materials. Research into acrylamide derivatives, for example, has shown potential for corrosion inhibition in metals, which could be beneficial for industrial applications (Abu-Rayyan et al., 2022). Furthermore, aromatic polyamides and polyimides derived from related chemical structures have been studied for their thermal stability and solubility, indicating their usefulness in creating high-performance materials (Yang & Lin, 1994).

Pharmaceutical Development

In the realm of pharmaceutical development, compounds structurally related to "this compound" have been explored for their therapeutic potentials. The modifications in the chemical structure have led to the discovery of molecules with enhanced pharmacological activities, including anticonvulsant properties, which could pave the way for the development of new medications (Kubicki et al., 2000).

Properties

IUPAC Name

(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-ethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClF3N2O2/c1-2-27-15-6-3-12(4-7-15)9-13(11-24)18(26)25-17-10-14(19(21,22)23)5-8-16(17)20/h3-10H,2H2,1H3,(H,25,26)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGLGHIFGXUTUNM-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.